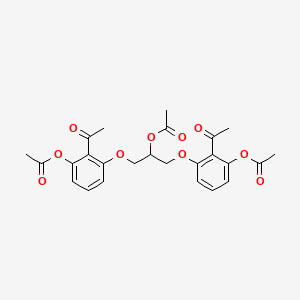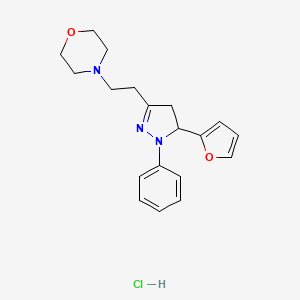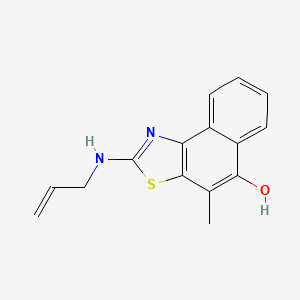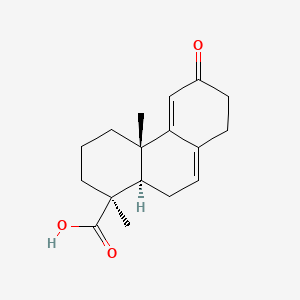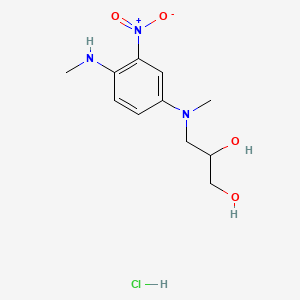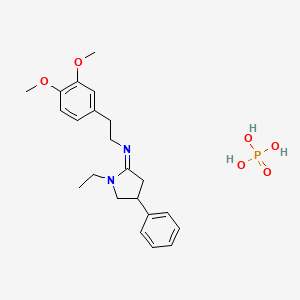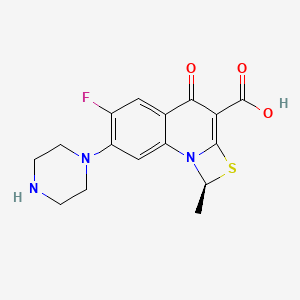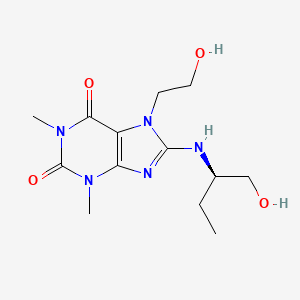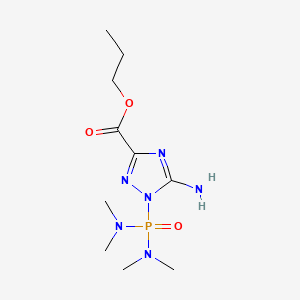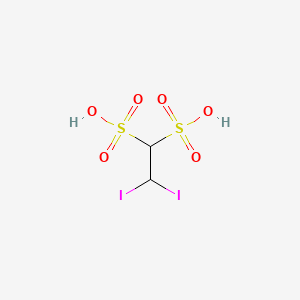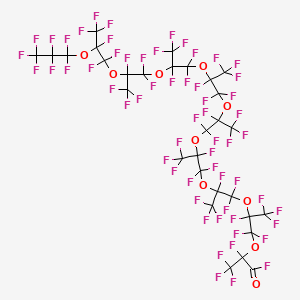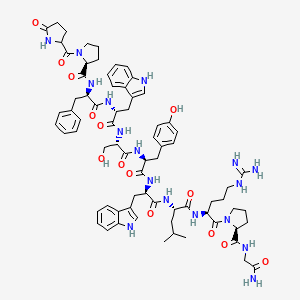
Gppt-LHRH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gppt-LHRH involves the conjugation of carbohydrate units such as lactose, glucose, and galactose to the luteinizing hormone-releasing hormone peptide. This glycosylation process protects the peptide from proteolytic degradation and increases its half-life in biological systems .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) followed by glycosylation. The SPPS method allows for the sequential addition of amino acids to a growing peptide chain, while glycosylation is achieved through chemical or enzymatic methods to attach carbohydrate units to specific amino acid residues .
化学反応の分析
Types of Reactions
Gppt-LHRH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
科学的研究の応用
Gppt-LHRH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and glycosylation techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored for its use in treating hormone-dependent diseases such as prostate and breast cancer.
Industry: Utilized in the development of peptide-based drugs and hormone therapies
作用機序
Gppt-LHRH exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which regulate steroidogenesis and gamete maturation in the gonadal tissue. The molecular targets involved include G-protein coupled receptors and various signaling pathways that mediate hormone synthesis and secretion .
類似化合物との比較
Similar Compounds
Luteinizing Hormone-Releasing Hormone (LHRH): The natural form of the hormone.
Glycosylated LHRH Analogs: Modified forms with different carbohydrate units attached.
Gonadotropin-Releasing Hormone (GnRH) Agonists and Antagonists: Compounds that mimic or inhibit the action of GnRH
Uniqueness
Gppt-LHRH is unique due to its glycosylation, which enhances its stability and prolongs its half-life in biological systems. This modification makes it more effective in therapeutic applications compared to its non-glycosylated counterparts .
特性
CAS番号 |
69770-59-8 |
|---|---|
分子式 |
C72H91N17O14 |
分子量 |
1418.6 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H91N17O14/c1-40(2)31-52(62(94)81-50(19-10-28-76-72(74)75)70(102)88-29-11-20-58(88)68(100)79-38-60(73)92)82-65(97)55(34-43-36-77-48-17-8-6-15-46(43)48)84-63(95)53(33-42-22-24-45(91)25-23-42)83-67(99)57(39-90)87-66(98)56(35-44-37-78-49-18-9-7-16-47(44)49)85-64(96)54(32-41-13-4-3-5-14-41)86-69(101)59-21-12-30-89(59)71(103)51-26-27-61(93)80-51/h3-9,13-18,22-25,36-37,40,50-59,77-78,90-91H,10-12,19-21,26-35,38-39H2,1-2H3,(H2,73,92)(H,79,100)(H,80,93)(H,81,94)(H,82,97)(H,83,99)(H,84,95)(H,85,96)(H,86,101)(H,87,98)(H4,74,75,76)/t50-,51?,52-,53-,54+,55+,56+,57-,58-,59-/m0/s1 |
InChIキー |
LKIPNTHNUKGNQQ-VNITUHCOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)C9CCC(=O)N9 |
正規SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C9CCC(=O)N9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



